molecular formula C12H15BrO B566649 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one CAS No. 100387-96-0

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Cat. No. B566649
M. Wt: 255.155
InChI Key: IVZRDASCYVLRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H15BrO . It is a solid substance and can be used as a reference substance for drug impurities and reagents .


Molecular Structure Analysis

The molecular weight of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is 255.15 . The SMILES string representation of its structure is O=C(C(CC)Br)C1=C©C=C©C=C1 .


Physical And Chemical Properties Analysis

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a solid substance . Its molecular formula is C12H15BrO and it has a molecular weight of 255.15 .

Scientific Research Applications

Environmental Implications and Brominated Flame Retardants

Research has explored the occurrence, environmental fate, and potential risks associated with novel brominated flame retardants (NBFRs), including compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. These studies highlight concerns about the persistence, bioaccumulation, and toxicological effects of NBFRs in indoor and outdoor environments. Such work underscores the importance of monitoring these compounds to mitigate their impact on health and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Advances in Synthetic Chemistry

Research into synthetic methodologies often investigates the reactivity and applications of brominated compounds, including those structurally related to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. For example, studies on the regioselectivity of bromination reactions of unsymmetrical pyridines provide valuable insights for the synthesis of complex molecules, potentially including pharmaceuticals and materials science applications (Thapa, Brown, Balestri, & Taylor, 2014).

properties

IUPAC Name

2-bromo-1-(2,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZRDASCYVLRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

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